molecular formula C15H25BINO2 B597137 N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide CAS No. 1218791-40-2

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide

Cat. No.: B597137
CAS No.: 1218791-40-2
M. Wt: 389.084
InChI Key: DIOMMQPOFKDACP-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide is a useful research compound. Its molecular formula is C15H25BINO2 and its molecular weight is 389.084. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenaminium iodide, also known as 2-(N,N,N-Trimethylammonium)phenylboronic acid, pinacol ester, iodide salt, is the carbon-carbon (C-C) bond formation in organic compounds. This compound is a boronate ester, which is generally used in metal-catalyzed C-C bond formation reactions .

Mode of Action

This compound is often used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets by donating its boron atom to form a new bond with the carbon atom of another molecule. This process is known as transmetalation .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound. In this pathway, the compound undergoes oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a melting point of 27-31 °c . It’s also soluble in methanol , which suggests that it could be absorbed and distributed in the body when administered in a suitable solvent.

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond in the target molecule. This can lead to the synthesis of a wide variety of organic compounds, making it a valuable tool in organic chemistry .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the compound should be kept away from light and air . The reaction conditions, such as temperature and the presence of a catalyst, can also significantly affect the compound’s action and the overall outcome of the reaction .

Properties

IUPAC Name

trimethyl-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]azanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BNO2.HI/c1-14(2)15(3,4)19-16(18-14)12-10-8-9-11-13(12)17(5,6)7;/h8-11H,1-7H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOMMQPOFKDACP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675214
Record name N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1218791-40-2
Record name N,N,N-Trimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilinium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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